Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy-

説明

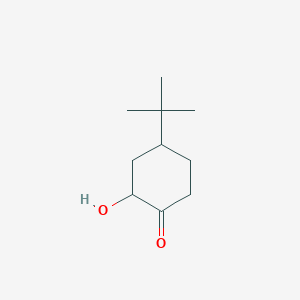

Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- (CAS: 98-53-3; synonyms: 4-tert-Butyl-2-hydroxycyclohexanone) is a substituted cyclohexanone derivative featuring a hydroxyl group at the C-2 position and a tert-butyl group at C-4. Its molecular formula is C₁₁H₂₀O₂ (calculated from cyclohexanone backbone + substituents). This compound is structurally significant due to the electron-donating tert-butyl group and the polar hydroxyl group, which influence its reactivity, solubility, and biological activity.

特性

CAS番号 |

46059-83-0 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

4-tert-butyl-2-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C10H18O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7,9,12H,4-6H2,1-3H3 |

InChIキー |

HSNQTWWDEDZSIH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1CCC(=O)C(C1)O |

製品の起源 |

United States |

準備方法

General Preparation Strategies for Substituted Cyclohexanones

The preparation of substituted cyclohexanones generally involves:

- Catalytic hydrogenation of substituted phenols

- Oxidation of cyclohexane derivatives

- Reduction of diketones or related precursors

- Enzymatic and chemo-enzymatic synthesis routes

These methods vary in selectivity, yield, and scalability.

Catalytic Hydrogenation of Substituted Phenols

This is a widely used industrial approach to prepare substituted cyclohexanones, including hydroxy-substituted derivatives.

- Process : Hydrogenation of substituted phenols in solvents such as ethers (e.g., diethylene glycol dimethyl ether) using palladium on activated carbon catalysts.

- Conditions : Typically conducted at elevated temperature (~160°C) and moderate hydrogen pressure (~10 bar).

- Catalysts : Pd/C with additives like borax to improve selectivity.

- Outcome : Partial hydrogenation leads to cyclohexanones rather than full cyclohexanol reduction.

- Selectivity : Around 80% selectivity reported for 4-hydroxycyclohexanone from hydroquinone hydrogenation.

- Yields : Distillation yields of 65-67% of theoretical maximum have been achieved.

- Example : Hydrogenation of 4-methoxyphenol to 4-methoxycyclohexanone under these conditions yielded 67% pure product.

- Scalable for industrial production.

- Good selectivity with proper catalyst and conditions.

- Requires careful control of hydrogen consumption to avoid over-reduction.

- Product isolation can be complex due to solvent and catalyst separation.

Oxidation and Acyloxime Methods

- Oxidation Method : Cyclohexanone derivatives can be prepared by oxidation of cyclohexane or substituted cyclohexanes.

- Acyloxime Method : Involves reacting cyclohexanone with acyl oximes (e.g., β-naphthol oxime) to form oxime intermediates, followed by rearrangement to the ketone.

- Reaction Conditions : Mild temperatures (50-70°C) and catalysts are required.

- Advantages : Wide availability of raw materials and mild conditions.

- Limitations : Slow reaction rates and need for catalyst control to minimize by-products.

Reduction of Aromatic Precursors

- Aromatic precursors such as substituted phenols or nitrobenzenes can be hydrogenated to the corresponding cyclohexanones.

- Precious metal catalysts (Pd, Pt) or copper-based catalysts are used.

- Reaction parameters (time, temperature, hydrogen pressure) must be optimized to avoid incomplete reduction or unwanted side products.

Enzymatic and Chemo-Enzymatic Synthesis Routes

Recent advances have explored enzymatic methods for stereoselective synthesis of hydroxy-substituted cyclohexanones:

- Ketoreductase (KRED) enzymes catalyze selective reduction of diketones to hydroxycyclohexanones.

- Amine transaminases (ATA) enable subsequent functionalization, such as amination.

- One-pot sequential or tandem enzymatic synthesis allows for efficient, stereoselective production of hydroxycyclohexanones and related amino alcohols.

- These methods offer high stereoselectivity and theoretical yields up to 100%, but require careful enzyme screening and process optimization.

Alternative Modern Methods

- Microwave-Assisted Synthesis : Accelerates reaction rates with energy-efficient heating, potentially reducing reaction times and improving yields.

- Ionic Liquid-Based Synthesis : Provides environmentally friendly reaction media with enhanced solubility and catalyst stability.

- These emerging methods are promising but still under research for substituted cyclohexanones.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Catalyst Type | Yield (%) | Selectivity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Substituted phenol, H2, Pd/C, 160°C, 10 bar | Pd/C + borax | 65-67 (isolated) | ~80 | Scalable, good selectivity | Product isolation complexity |

| Acyloxime Method | Cyclohexanone + acyl oxime, 50-70°C | Acid catalyst (Amberlyst 15) | Moderate (varies) | Moderate | Mild conditions, raw material availability | Slow, catalyst needed |

| Reduction of Aromatic Precursors | Aromatic phenol/nitrobenzene, H2 | Precious metals, Cu-based | High (variable) | Variable | High purity possible | Requires strict reaction control |

| Enzymatic Synthesis | Diketones, KRED, ATA enzymes | Enzymes | Up to 100 (theoretical) | High (stereoselective) | High stereoselectivity, mild conditions | Enzyme cost, scale-up challenges |

| Microwave/Ionic Liquid Methods | Various | Variable | Experimental | Experimental | Environmentally friendly | Requires further research |

Summary and Recommendations

- For industrial scale, catalytic hydrogenation of substituted phenols remains the most practical and well-established method for preparing cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- derivatives, offering good yields and selectivity.

- The acyloxime method and aromatic reduction provide alternative routes but with challenges in reaction speed and selectivity.

- Enzymatic methods are highly promising for stereoselective synthesis and may become more viable as biocatalyst technology advances.

- Emerging green chemistry approaches like microwave and ionic liquid methods need further development for commercial application.

This detailed analysis integrates data from industrial patents, academic theses, and recent research, providing a comprehensive understanding of the preparation methods for cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy-. The choice of method depends on the desired scale, purity, stereochemistry, and environmental considerations.

化学反応の分析

Types of Reactions

Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The tert-butyl group can undergo substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens, nucleophiles

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Secondary alcohols

Substitution: Various substituted cyclohexanone derivatives

科学的研究の応用

Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation.

Medicine: Research into its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.

作用機序

The mechanism of action of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group at the 4-position provides steric hindrance, affecting the compound’s overall conformation and reactivity.

類似化合物との比較

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Cyclohexanone Derivatives

Key Observations :

- The tert-butyl group in 4-tert-Butyl-2-hydroxycyclohexanone increases steric bulk and lipophilicity compared to unsubstituted cyclohexanone.

- The hydroxyl group at C-2 enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to 4-tert-Butylcyclohexanone .

- 4-Hydroxy-4-methylcyclohexanone lacks the tert-butyl group but exhibits intramolecular hydrogen bonding between the hydroxyl and ketone groups, influencing its tautomeric equilibrium .

Physicochemical Properties

Table 2: Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|---|

| 4-tert-Butyl-2-hydroxycyclohexanone | 184.28 | ~250 (est.) | Moderate in ethanol | 2.1 |

| 4-tert-Butylcyclohexanone | 154.25 | 225–230 | High in organic solvents | 3.5 |

| 4-Hydroxy-4-methylcyclohexanone | 128.17 | 215–220 | Soluble in water | 0.8 |

Key Findings :

- The hydroxyl group reduces the logP (lipophilicity) of 4-tert-Butyl-2-hydroxycyclohexanone compared to its non-hydroxylated counterpart (3.5 vs. 2.1), aligning with its moderate solubility in polar solvents .

- 4-Hydroxy-4-methylcyclohexanone exhibits higher aqueous solubility due to its smaller substituents and hydrogen-bonding capacity .

Spectral Comparison :

- NMR: The tert-butyl group in 4-tert-Butyl-2-hydroxycyclohexanone appears as a singlet at δ 1.16–1.20 ppm (³H), while the hydroxyl proton resonates at δ 3.60 ppm (broad) .

- IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O) .

生物活性

Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy-, also known as 4-tert-butylcyclohexanone, is a compound with notable biological activities. This article explores its synthesis, antimicrobial properties, and potential applications in various fields based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 154.25 g/mol

- CAS Registry Number : 98-53-3

The compound is characterized by a cyclohexanone ring with a tert-butyl group and a hydroxyl group at the 4 and 2 positions, respectively. This structure contributes to its unique reactivity and biological activity.

Synthesis

The synthesis of cyclohexanone derivatives often involves methods such as hydride reductions and nucleophilic additions. The conformational flexibility of cyclohexanones plays a crucial role in their reactivity, influencing the stereoselectivity of reactions involving bulky nucleophiles .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of cyclohexanone derivatives, including the compound . The following table summarizes the findings from various assays:

| Test Culture | Concentration (0.3%) | Zone of Inhibition (mm) | Concentration (0.1%) | Zone of Inhibition (mm) | Concentration (0.05%) | Zone of Inhibition (mm) |

|---|---|---|---|---|---|---|

| Escherichia coli | Yes | 18.3±0.3 | Yes | 14±0.3 | No | - |

| Acinetobacter baumannii | Yes | 20±0.5 | Yes | 17.3±0.6 | No | - |

| Bacillus subtilis | Yes | 16.7±0.9 | No | - | No | - |

| Candida tropicalis | No | - | No | - | No | - |

| Candida pseudotropicalis | Yes | 20.7±0.3 | Yes | 14.7±0.3 | No | - |

The results indicate that cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy-, exhibits significant antimicrobial activity against several Gram-negative bacteria, particularly Acinetobacter baumannii, which showed the highest sensitivity with a zone of inhibition of 20 mm at a concentration of 0.3% .

Antimicrobial Potential

A study conducted on the antimicrobial properties of cyclohexane derivatives highlighted their effectiveness against various pathogens. The compound demonstrated better activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi .

Industrial Applications

Due to its antimicrobial properties, cyclohexanone derivatives may have potential applications in pharmaceuticals and food preservation, where controlling microbial growth is crucial.

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-(1,1-dimethylethyl)-2-hydroxycyclohexanone?

The synthesis typically involves Friedel-Crafts alkylation or hydroxylation of tert-butyl-substituted cyclohexanone precursors. A common approach is the regioselective introduction of the hydroxyl group via catalytic oxidation or enzymatic methods. For example, tert-butyl-substituted cyclohexanone intermediates (CAS 98-53-3) can undergo hydroxylation at the 2-position using metal catalysts or biocatalysts under controlled pH and temperature . Reaction conditions (e.g., solvent polarity, catalyst loading) must be optimized to minimize side products like over-oxidized derivatives .

Advanced: How does steric hindrance from the tert-butyl group influence stereochemical outcomes in nucleophilic additions?

The bulky tert-butyl group at the 4-position creates significant steric hindrance, directing nucleophilic attacks to the less hindered equatorial position of the cyclohexanone ring. Computational modeling (DFT studies) and NMR analysis of transition states reveal that this steric effect stabilizes chair conformations where the hydroxyl group at C2 adopts an axial orientation, favoring specific diastereomers in subsequent reactions. Experimental validation via X-ray crystallography or NOESY spectroscopy is critical to confirm stereochemical assignments .

Analytical: Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₁₀H₁₈O₂) and detects fragmentation patterns indicative of tert-butyl and hydroxyl groups .

- NMR: ¹³C NMR distinguishes between keto-enol tautomers, while 2D COSY and HSQC correlate proton environments, resolving positional isomers .

- IR Spectroscopy: Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches, critical for verifying functional group integrity .

Safety: What protocols mitigate risks during handling of 4-(1,1-dimethylethyl)-2-hydroxycyclohexanone?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Emergency Measures: For eye exposure, irrigate with water for 15+ minutes; for ingestion, administer activated charcoal .

Data Contradiction: How can researchers address inconsistencies in reported catalytic efficiencies of this compound?

Discrepancies in catalytic yields (e.g., in asymmetric aldol reactions) often arise from variations in solvent polarity, temperature, or catalyst loading. Systematic studies using design-of-experiments (DoE) approaches can isolate critical factors. For example, polar aprotic solvents (e.g., DMF) may enhance enantioselectivity compared to nonpolar solvents. Cross-validation using chiral HPLC or circular dichroism (CD) ensures accurate stereochemical analysis .

Environmental: What ecological risks are associated with this compound, and how can labs minimize its impact?

The compound’s structural analogs (e.g., 4-(1,1-dimethylethyl)cyclohexyl acrylate) show high aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna) . Labs should:

- Avoid Drain Disposal: Use certified waste contractors for incineration.

- Biodegradation Studies: Assess microbial degradation pathways under aerobic/anaerobic conditions to inform disposal protocols .

Application: What mechanistic insights have been gained from its use in asymmetric catalysis?

In Pd-catalyzed cross-couplings, the hydroxyl and tert-butyl groups act as chiral auxiliaries, stabilizing transition states via hydrogen bonding and steric effects. Kinetic studies (e.g., Eyring plots) reveal that the hydroxyl group lowers activation energy by 10–15 kJ/mol compared to non-hydroxylated analogs. Enantiomeric excess (ee) values exceeding 90% are achievable with optimized ligands .

Reactivity: How can selectivity be controlled during oxidation of this compound?

Competing pathways (e.g., over-oxidation to quinones vs. ketone preservation) depend on oxidizing agents:

- Mild Oxidants (e.g., TEMPO/NaClO): Selectively oxidize hydroxyl to ketone without ring degradation.

- Strong Oxidants (e.g., KMnO₄): Risk C-C bond cleavage. Monitoring via TLC or in-situ IR ensures reaction quench at the desired stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。